molecular formula C19H18N6O4 B2566882 1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892746-91-7

1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2566882
CAS RN: 892746-91-7
M. Wt: 394.391
InChI Key: NJGPZADWAUSMEG-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O4 and its molecular weight is 394.391. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some derivatives related to the core structures of 1,2,4-triazole and 1,3,4-oxadiazole have been synthesized and shown to possess antimicrobial activities. For instance, Bektaş et al. (2007) reported the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives that exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests potential antimicrobial applications for compounds structurally related to "1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine".

Photoinduced Molecular Rearrangements

Buscemi et al. (1996) explored the photochemistry of some 1,2,4-oxadiazoles, revealing the formation of 1,2,4-triazoles among other compounds through photoinduced molecular rearrangements. This demonstrates the compound's relevance in photochemical studies and potential applications in developing photoresponsive materials or in photopharmacology (Buscemi, Vivona, & Caronna, 1996).

Antimicrobial and Anti-Proliferative Activities

Research on N-Mannich bases of 1,3,4-oxadiazoles, such as the study by Al-Wahaibi et al. (2021), indicates that these compounds have significant in vitro inhibitory activity against pathogenic bacteria and fungi, as well as anti-proliferative activity against various cancer cell lines. This underscores the potential of such compounds in the development of new antimicrobial and anticancer agents (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Synthetic Methodologies

The synthesis of related compounds, including oxadiazoles and triazoles, involves innovative methodologies that could be applicable for "1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine". Techniques such as the Ugi-4CR/aza-Wittig sequence offer efficient approaches for creating diversely substituted 1,3,4-oxadiazole derivatives, highlighting the compound's significance in synthetic organic chemistry (Ramazani & Rezaei, 2010).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-26-12-6-4-11(5-7-12)18-21-19(29-23-18)16-17(20)25(24-22-16)14-10-13(27-2)8-9-15(14)28-3/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGPZADWAUSMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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